Thiazoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

504-79-0 |

|---|---|

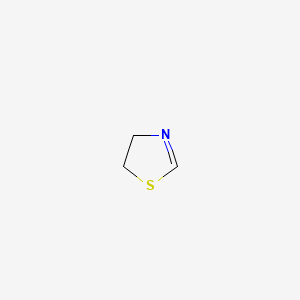

分子式 |

C3H5NS |

分子量 |

87.15 g/mol |

IUPAC名 |

4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C3H5NS/c1-2-5-3-4-1/h3H,1-2H2 |

InChIキー |

CBDKQYKMCICBOF-UHFFFAOYSA-N |

正規SMILES |

C1CSC=N1 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thiazoline Core: Structure, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the thiazoline core, a crucial heterocyclic scaffold in medicinal chemistry and natural product synthesis. It details the structure, physicochemical properties, key synthetic routes, and reactions of thiazolines. Furthermore, it explores their biological significance and provides standardized protocols for their synthesis and characterization.

Core Structure and Isomerism

Thiazolines, also known as dihydrothiazoles, are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom in the ring.[1] The this compound ring is a fundamental structural motif found in numerous natural products, including curacin A, thiangazole, and the light-emitting molecule firefly luciferin.[1][2] Its structure is related to thiazole (B1198619) (which has two double bonds) and thiazolidine (B150603) (which has no double bonds).[1]

Three structural isomers of this compound exist, distinguished by the position of the endocyclic double bond. These isomers are not readily interconvertible and are therefore not tautomers.[1] The most common and extensively studied isomer is 2-thiazoline.[1]

-

2-Thiazoline: The double bond is between the nitrogen (N-3) and a carbon atom (C-2).

-

3-Thiazoline: The double bond is between the nitrogen (N-3) and a carbon atom (C-4).

-

4-Thiazoline: The double bond is between two carbon atoms (C-4 and C-5).

Physicochemical and Spectroscopic Properties

The properties of this compound derivatives can be tuned by modifying their substitution patterns, which is a key reason for their utility in drug design. Below are the fundamental properties of the unsubstituted this compound molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃H₅NS | [1] |

| Molar Mass | 87.14 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| InChI Key (2-thiazoline) | OYJGEOAXBALSMM-UHFFFAOYSA-N | [1] |

| SMILES (2-thiazoline) | C1SC=NC1 | [1] |

| pKa (conjugate acid) | ~2.5 (related to thiazole) | [3] |

| Lipophilicity (cLogP) | Varies with derivatives | [4] |

| Aqueous Solubility (cLogS) | Varies with derivatives | [4] |

Table 2: Typical Spectroscopic Data for a this compound Core

Spectroscopic analysis is essential for the characterization of this compound derivatives. The following table summarizes typical data ranges, which can vary based on substitution and solvent.

| Technique | Region/Shift | Assignment | Reference |

| ¹H NMR | δ 3.0 - 4.5 ppm | Protons on saturated carbons (C4, C5) | [5] |

| δ 7.0 - 8.5 ppm | Proton on imine carbon (C2-H, if present) | [6] | |

| ¹³C NMR | δ 160 - 175 ppm | Imine carbon (C2) | [7] |

| δ 25 - 70 ppm | Saturated carbons (C4, C5) | [7] | |

| IR Spectroscopy | 1600 - 1670 cm⁻¹ | C=N stretch | [8] |

| 2850 - 3000 cm⁻¹ | Aliphatic C-H stretch | [7] | |

| 650 - 750 cm⁻¹ | C-S stretch | [6] |

Synthesis and Key Reactions

The this compound scaffold can be constructed through several synthetic strategies, making it an accessible target for chemists.

General Synthetic Routes

The most common methods for synthesizing the 2-thiazoline ring involve the cyclization of precursors containing the requisite sulfur and nitrogen atoms.[9]

-

From β-Amino Thiols: The condensation of β-amino thiols (like cysteamine) with carboxylic acids, esters, or nitriles is a direct and widely used route.[9][10]

-

From Thioamides: The first preparation of thiazolines involved the dialkylation of thioamides, a method developed by Richard Willstätter.[1]

-

Asinger Reaction: This multicomponent reaction can also be employed to generate this compound structures.[1]

-

Modern Methods: Recent advances include Ru-catalyzed oxidation of thiazolidines and metal-free oxidative difunctionalization of N-allylthioamides, which offer mild conditions and high selectivity.[2][9]

Key Reactions of the this compound Ring

The this compound ring can undergo several important transformations, allowing for its conversion into other useful heterocyclic systems or functionalized molecules.[9]

-

Oxidation: Thiazolines can be readily oxidized to form the corresponding aromatic thiazole ring.[9][11] This is a common final step in the synthesis of many thiazole-containing natural products.

-

Reduction: The C=N double bond can be reduced to yield the fully saturated thiazolidine ring.[9]

-

Ring-Opening: Under certain conditions, the this compound ring can be opened to produce β-amino thiols or other carbonyl derivatives.[9]

Biological Significance and Applications

This compound-containing compounds exhibit a remarkable range of biological activities, making them privileged scaffolds in drug discovery. Their versatility also extends to industrial applications.

-

Natural Products: The this compound ring is a key component of many marine natural products with potent cytotoxic activities against cancer cell lines.[2]

-

Pharmacological Activity: Derivatives have shown significant potential as anti-cancer, anti-HIV, antimicrobial, anti-inflammatory, and antioxidant agents.[2][12][13]

-

Biosynthesis: In biological systems, this compound rings are often formed via post-translational modification of cysteine residues in peptides.[1]

-

Industrial Synthesis: 2-Aminothis compound-4-carboxylic acid serves as a critical intermediate in the industrial production of L-cysteine.[1]

Table 3: Examples of Biologically Active this compound-Containing Compounds

| Compound | Source/Class | Noted Biological Activity | Reference |

| Curacin A | Marine Cyanobacterium | Anticancer, potent microtubule inhibitor | [2] |

| Thiangazole | Marine Cyanobacterium | Anti-HIV | [2] |

| Tantazole B | Marine Cyanobacterium | Selective toxicity against murine solid tumors | [2] |

| Firefly Luciferin | Firefly (Insect) | Bioluminescence (substrate for luciferase) | [1][9] |

| Ritonavir | Synthetic Drug | Anti-HIV (contains a thiazole ring) | [14] |

| Dasatinib | Synthetic Drug | Anticancer (leukemia treatment, contains a thiazole ring) | [15] |

Experimental Protocols

The following sections provide standardized methodologies for the synthesis and spectroscopic characterization of this compound derivatives, intended as a guide for laboratory practice.

Protocol 1: Synthesis of a 2-Substituted-Thiazoline

This protocol is a generalized procedure for the condensation of a β-amino thiol with an ester, a common method for synthesizing 2-thiazolines.[9]

Materials:

-

2-Aminoethanethiol hydrochloride (cysteamine HCl)

-

Substituted ethyl ester (e.g., ethyl benzoate)

-

Triisobutylaluminium (activator)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Dissolve 2-aminoethanethiol hydrochloride (1.0 eq) and the desired ethyl ester (1.0 eq) in the anhydrous solvent under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triisobutylaluminium (2.5 eq) to the cooled solution. Caution: Triisobutylaluminium is pyrophoric. Handle with extreme care under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Stir the resulting mixture vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to yield the pure 2-substituted-thiazoline.

Protocol 2: Spectroscopic Characterization

Unambiguous structural confirmation requires a combination of spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher spectrometer.

-

Pulse Program: Standard single-pulse (zg30).

-

Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Scans: 1024 or more due to low natural abundance.[7]

-

Relaxation Delay (d1): 2 seconds.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For liquids, a thin film can be prepared between two salt plates (NaCl or KBr). For solids, an Attenuated Total Reflectance (ATR) accessory is most convenient.

-

Acquisition (ATR-FTIR):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans.

-

Analysis: Identify characteristic absorption bands for C=N, C-H (aliphatic), and C-S bonds.[16]

-

2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution (1 mg/mL) of the sample in a volatile solvent like methanol (B129727) or acetonitrile.

-

Acquisition (High-Resolution MS, e.g., ESI-TOF):

-

Ionization Method: Electrospray Ionization (ESI) is common for polar molecules, while Electron Ionization (EI) can be used for more volatile, less polar derivatives.[7]

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.

-

Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙) and compare it to the calculated theoretical mass to confirm the elemental composition. Analyze fragmentation patterns for further structural evidence.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis and utility of this compound and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Discovery of Bisebromoamide: A Thiazoline-Containing Cytotoxic Peptide from Marine Cyanobacteria

A Technical Guide for Researchers and Drug Development Professionals

Published: December 15, 2025

Abstract

The relentless search for novel therapeutic agents has led researchers to explore the vast biodiversity of the marine environment. This technical guide delves into the discovery, isolation, structural characterization, and biological evaluation of bisebromoamide, a potent thiazoline-containing cytotoxic peptide. Isolated from the marine cyanobacterium Lyngbya sp., bisebromoamide exhibits significant antiproliferative activity against a range of human cancer cell lines, operating through the targeted inhibition of the ERK signaling pathway. This document provides a comprehensive overview of the experimental methodologies employed in its discovery, offering a detailed resource for scientists engaged in natural product chemistry and oncology drug development.

Introduction

This compound and thiazole (B1198619) moieties are privileged heterocyclic structures frequently found in a diverse array of natural products, many of which exhibit significant biological activities.[1][2] These compounds, often of peptide origin, have garnered considerable interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. Bisebromoamide is a recently discovered linear peptide that incorporates a this compound ring and demonstrates potent cytotoxic and kinase-inhibiting properties.[1][3] This guide will provide an in-depth look at the scientific journey from its initial discovery to the elucidation of its mechanism of action.

Isolation of Bisebromoamide

Bisebromoamide was isolated from a marine cyanobacterium of the genus Lyngbya, collected in Okinawa, Japan. The isolation process, guided by bioassay, involved a multi-step chromatographic purification of the crude extract.

Experimental Protocol: Isolation and Purification

-

Extraction: The collected cyanobacterial biomass was first extracted with a mixture of CH2Cl2/MeOH (1:1). The resulting extract was then partitioned between CH2Cl2 and H2O. The aqueous layer was further extracted with n-BuOH.

-

Initial Fractionation: The combined organic extracts were concentrated and subjected to silica (B1680970) gel column chromatography using a stepwise gradient of CHCl3/MeOH.

-

Bioassay-Guided Separation: Fractions exhibiting cytotoxic activity were further purified using ODS (octadecylsilane) HPLC.

-

Final Purification: The final purification of bisebromoamide was achieved by repeated ODS HPLC, yielding the pure compound.

Structural Elucidation

The planar structure and stereochemistry of bisebromoamide were determined through a combination of spectroscopic analysis and chemical degradation followed by chiral analysis.

Spectroscopic Analysis

The planar structure of bisebromoamide was elucidated using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry.

Experimental Protocol: NMR Data Acquisition

-

Instrumentation: NMR spectra were recorded on a Bruker Avance 600 spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl3) was used as the solvent.

-

1D NMR:

-

¹H NMR spectra were acquired with 16 scans, a spectral width of 15.0 ppm, and a relaxation delay of 2.0 s.

-

¹³C NMR spectra were acquired with 512 scans, a spectral width of 202.0 ppm, and a relaxation delay of 2.0 s.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Acquired with 8 scans, a spectral width of 11.0 ppm for both dimensions, and a relaxation delay of 2.0 s.

-

TOCSY (Total Correlation Spectroscopy): Acquired with 8 scans, a spectral width of 11.0 ppm for both dimensions, and a relaxation delay of 2.0 s.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquired with 4 scans, spectral widths of 200.0 ppm (¹³C) and 11.0 ppm (¹H), and a relaxation delay of 2.0 s.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquired to establish long-range correlations between protons and carbons.

-

Stereochemical Analysis

The absolute stereochemistry of the amino acid residues in bisebromoamide was determined by chemical degradation of the natural product, followed by chiral High-Performance Liquid Chromatography (HPLC) analysis of the resulting amino acid derivatives.

Experimental Protocol: Chiral HPLC Analysis

-

Hydrolysis: Bisebromoamide was hydrolyzed into its constituent amino acids.

-

Derivatization: The resulting amino acids were derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomeric derivatives.

-

HPLC Analysis: The diastereomeric derivatives were separated and analyzed by reverse-phase HPLC using a chiral stationary phase column.

-

Comparison with Standards: The retention times of the derivatives from the natural product were compared with those of derivatized authentic L- and D-amino acid standards to determine the absolute configuration of each stereocenter.

Biological Activity

Bisebromoamide has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. Its mechanism of action has been linked to the specific inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade often deregulated in cancer.

In Vitro Cytotoxicity

Bisebromoamide exhibits significant growth inhibitory effects on human cancer cells.

| Cell Line Panel | Assay Type | Parameter | Value |

| HeLa S3 | Cytotoxicity | IC50 | 40 nM |

| JFCR39 (Panel of 39 Human Cancer Cell Lines) | Growth Inhibition | Average GI50 | 40 nM |

Experimental Protocol: GI50 (Growth Inhibition 50) Assay

-

Cell Seeding: Cancer cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of bisebromoamide for a specified incubation period (e.g., 48 or 72 hours).

-

Cell Viability Measurement: Cell viability was assessed using a colorimetric assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content.

-

Data Analysis: The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, was calculated from the dose-response curves.

Kinase Inhibition

Bisebromoamide selectively inhibits the phosphorylation of ERK in response to growth factor stimulation.

| Target | Cell Line | Stimulation | Inhibition Concentration |

| ERK Phosphorylation | NRK (Normal Rat Kidney) | PDGF (Platelet-Derived Growth Factor) | 10 - 0.1 µM |

Bisebromoamide did not show inhibitory effects on the phosphorylation of AKT, PKD, PLCγ1, or S6 ribosomal protein at the same concentrations.

Experimental Protocol: ERK Phosphorylation Inhibition Assay

-

Cell Culture and Starvation: NRK cells were cultured to near confluence and then serum-starved to reduce basal kinase activity.

-

Inhibitor Pre-treatment: Cells were pre-treated with various concentrations of bisebromoamide for 1-2 hours.

-

Stimulation: Cells were then stimulated with an EC80 concentration of PDGF for a short period (e.g., 15 minutes) to induce ERK phosphorylation.

-

Cell Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.

-

Western Blot Analysis: Equal amounts of protein from each sample were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection and Quantification: The protein bands were visualized using chemiluminescence, and the band intensities were quantified to determine the level of ERK phosphorylation relative to the total ERK protein.

Signaling Pathway and Discovery Workflow

The discovery of bisebromoamide and the elucidation of its mechanism of action involved a systematic workflow. Bisebromoamide's inhibitory effect on the ERK signaling pathway is a key aspect of its anticancer properties.

Conclusion

Bisebromoamide stands out as a significant discovery in the field of marine natural products. Its novel structure, potent cytotoxicity, and specific mechanism of action targeting the ERK signaling pathway make it a promising lead compound for the development of new anticancer therapies. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into bisebromoamide and other this compound-containing natural products, ultimately contributing to the advancement of oncology drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisebromoamide, an extract from Lyngbya species, induces apoptosis through ERK and mTOR inhibitions in renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Activity Screening of Thiazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to screen thiazoline derivatives for their biological activities, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. It includes detailed experimental protocols, quantitative data from recent studies, and visualizations of key signaling pathways and experimental workflows.

Introduction to this compound Derivatives

Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is present in numerous natural products and has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and anti-HIV effects. The versatility of the this compound scaffold allows for extensive synthetic modifications, making it a promising framework for the development of novel therapeutic agents.

Anticancer Activity Screening

This compound derivatives have demonstrated significant potential as anticancer agents, with research highlighting their ability to induce apoptosis and inhibit key signaling pathways involved in tumor progression.[1]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Ulbactin F (118) | A431 (skin carcinoma) | 6.4 | [2] |

| Ulbactin G (119) | A431 (skin carcinoma) | 6.1 | [2] |

| 123g | A-549 (lung carcinoma) | 22.58 (µg/mL) | [2] |

| 123g | Bcap-37 (breast cancer) | 19.41 (µg/mL) | [2] |

| 221c | HepG2 (liver carcinoma) | Significant Effect | [2] |

| 223b | HepG2 (liver carcinoma) | Significant Effect | [2] |

| 221c | HCT-116 (colon carcinoma) | Significant Effect | [2] |

| 223b | HCT-116 (colon carcinoma) | Significant Effect | [2] |

| Compound 4c | MCF-7 (breast cancer) | 2.57 | [3] |

| Compound 4c | HepG2 (liver carcinoma) | 7.26 | [3] |

| Compound 6a | OVCAR-4 (ovarian cancer) | 1.569 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals. The intensity of the purple color is proportional to the number of viable cells.

Materials:

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways in Anticancer Activity

This compound derivatives can exert their anticancer effects through various mechanisms, including the inhibition of the PI3K/Akt/mTOR pathway and the induction of apoptosis via the intrinsic (mitochondrial) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

introduction to thiazoline synthesis and nomenclature

An In-depth Technical Guide to Thiazoline Synthesis and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Thiazolines are a class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom in the ring.[1] These structures are significant in medicinal chemistry and are found in a variety of biologically active molecules, including certain natural products and antibiotics.[2][3] this compound derivatives have garnered attention for their wide range of pharmacological activities, including anti-HIV, anticancer, and antibiotic properties.[2][4] They also serve as important ligands in transition metal-catalyzed coupling reactions and asymmetric catalysis.[2][5] This guide provides a comprehensive overview of the nomenclature and core synthetic methodologies for preparing these valuable compounds.

This compound Nomenclature

The naming of thiazolines follows the Hantzsch-Widman nomenclature system recommended by the International Union of Pure and Applied Chemistry (IUPAC).[1][6] The term "this compound" itself indicates a dihydrothiazole.[3] The specific isomer is denoted by the position of the double bond within the five-membered ring.

There are three structural isomers of this compound, which are not readily interconvertible and are therefore not tautomers.[1] The most common of these is 2-thiazoline.[1]

-

2-Thiazoline (4,5-Dihydro-1,3-thiazole) : The double bond is between the carbon at position 2 and the nitrogen at position 3.

-

3-Thiazoline (2,3-Dihydro-1,3-thiazole) : The double bond is between the nitrogen at position 3 and the carbon at position 4.

-

4-Thiazoline (2,5-Dihydro-1,3-thiazole) : The double bond is between the carbon at position 4 and the carbon at position 5.

The numbering of the this compound ring starts from the sulfur atom as position 1, proceeds towards the nitrogen atom for the lowest possible locant, and then continues around the ring.

Caption: IUPAC nomenclature and numbering for the three structural isomers of this compound.

Synthesis of Thiazolines

Several synthetic routes to thiazolines have been developed, often tailored to the desired substitution pattern. Key methods include the condensation of β-amino thiols with various electrophiles and the cyclization of thioamides.

Condensation of β-Amino Thiols with Nitriles

The reaction of β-amino thiols, such as cysteine, with nitriles is a common method for synthesizing 2-substituted thiazolines.[7][8] This reaction is typically performed under buffered aqueous conditions.[8]

Caption: General workflow for the synthesis of thiazolines from L-cysteine and aryl nitriles.

Experimental Protocol: Synthesis of (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acids [7][8]

-

To a solution of L-cysteine in an aqueous alcoholic medium, add a NaHCO₃/NaOH buffer to achieve the desired pH.

-

Add the corresponding aryl nitrile to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid.

Table 1: Yields of 2-Aryl-Thiazoline-4-Carboxylic Acids

| Aryl Nitrile Substituent | Yield (%) | Reference |

| Phenyl | Good | [7] |

| 4-Chlorophenyl | Good | [7] |

| 4-Methoxyphenyl | Good | [7] |

Synthesis from Thioamides and Electrophiles

A versatile method for synthesizing a variety of this compound derivatives involves the reaction of thioamides with electrophiles like ethyl 4-bromocrotonate.[4][9] This domino reaction proceeds via an Sₙ2 reaction followed by a Michael addition.[4]

Caption: Reaction pathway for the synthesis of thiazolines from thioamides.

Experimental Protocol: General Procedure for this compound Synthesis from Thiourea (B124793) Derivatives [9]

-

Dissolve the substituted thiourea (1.0 mmol) and sodium acetate (1.1 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (5 mL).

-

Add ethyl 4-bromocrotonate (1.1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

-

After completion, evaporate the solvent under reduced pressure.

-

The crude product is often pure enough, but if necessary, it can be further purified by recrystallization from a suitable solvent like ethyl acetate or ether.[10]

Table 2: Synthesis of Thiourea-Derived Thiazolines [9]

| N-Substituent of Thiourea | Product Yield (%) |

| Phenyl | 92 |

| 4-Methylphenyl | 92 |

| 4-Methoxyphenyl | 92 |

| 4-Chlorophenyl | 90 |

| 4-Bromophenyl | 91 |

| 4-(Trifluoromethyl)phenyl | 90 |

| Benzyl | 99 |

| Allyl | 78 |

| H | 69 |

Metal-Free Oxidative Difunctionalization of N-Allylthioamides

A modern approach involves the metal-free synthesis of this compound frameworks from N-allylthioamides using an oxidant like Phenyliodine(III) diacetate (PIDA) in the presence of electron-deficient amines.[2][8] This method allows for the formation of highly functionalized thiazolines under mild conditions.[8]

Caption: Logical workflow for the synthesis of thiazolines via oxidative difunctionalization.

Experimental Protocol: Synthesis of Thiazolines via Oxidative Difunctionalization [8]

-

In a reaction vessel, dissolve the N-allylthioamide and the electron-deficient amine in a suitable solvent.

-

Add PIDA to the mixture portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as indicated by TLC analysis.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

Table 3: Yields of Thiazolines from N-Allylthioamides [2][8]

| Thioamide Substrate | Amine | Yield (%) |

| Benzothioamide | N-methyl-p-toluenesulfonamide | High |

| 4-Methylbenzothioamide | N-methyl-p-toluenesulfonamide | High |

| 4-Methoxybenzothioamide | N-methyl-p-toluenesulfonamide | High |

| Thiophene-2-carbothioamide | N-methyl-p-toluenesulfonamide | High |

| Pyridine-2-carbothioamide | N-methyl-p-toluenesulfonamide | High |

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry and drug development. The synthetic methods outlined in this guide, from classical condensation reactions to modern oxidative cyclizations, provide a robust toolkit for accessing a wide array of this compound derivatives. The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The detailed protocols and tabulated data presented herein serve as a practical resource for researchers engaged in the synthesis and application of these important heterocyclic compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis and utility of this compound and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 7. This compound synthesis [organic-chemistry.org]

- 8. Recent advances in the synthesis and utility of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modular synthesis of this compound and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Thiazoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazoline ring, a five-membered heterocycle containing both sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design and discovery of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound-containing compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Core Synthesis Strategies

The construction of the this compound ring can be achieved through several synthetic routes, with the Hantzsch thiazole (B1198619) synthesis and its variations being the most prominent. These methods typically involve the condensation of a thioamide or thiourea (B124793) with an α-haloketone.

A general synthetic approach involves the reaction of thioamides with γ-bromoenones. This domino reaction proceeds via an initial SN2 reaction, followed by an intramolecular Michael addition to form the this compound ring.[1] Another common method is the condensation of cysteamine (B1669678) or its derivatives with carboxylic acids or their activated forms.[2] For instance, 2-aminothis compound derivatives can be synthesized by reacting acetyl compounds with thiourea and iodine as a catalyst under solvent-free conditions.[3]

A Spectrum of Biological Activities

This compound derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][5][6] This broad bioactivity stems from the ability of the this compound scaffold to interact with a variety of biological targets.

Anticancer Activity

The anticancer potential of this compound derivatives is one of the most extensively studied areas. These compounds have been shown to induce apoptosis, inhibit cell division, and interfere with key signaling pathways in cancer cells.[7][8]

Quantitative Anticancer Data:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-azine-thiazole derivative (6a) | OVCAR-4 (Ovarian) | 1.57 | [9] |

| Thiazolidine (B150603) compound (ALC67) | Liver, Breast, Colon, Endometrial | ~5 | [10][11] |

| Thiazole-phthalimide derivative (5b) | MCF-7 (Breast) | 0.2 | [12] |

| Thiazole-phthalimide derivative (5k) | MDA-MB-468 (Breast) | 0.6 | [12] |

| Thiazole-phthalimide derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 | [12] |

| Thiazolyl-pyrazoline derivative (10d) | A549 (Lung) | - | [4] |

| Ulbactin F (118) | A431 (Skin) | 6.4 | [7] |

| Ulbactin G (119) | A431 (Skin) | 6.1 | [7] |

| This compound-tetralin derivative (195) | C6 (Glioma) | 8.3 µg/mL | [7] |

| Thiazole-based derivative (29) | - | 0.05 | [13] |

| Thiazole-based derivative (40) | - | 0.00042 | [13] |

| Thiazole-based derivative (62) | - | 0.18 | [13] |

| Thiazole-based derivative (74a) | - | 0.67 | [13] |

Antimicrobial Activity

This compound-containing compounds have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[14][15]

Quantitative Antimicrobial Data:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-2-thiazoline | MDR Staphylococcus aureus | 32 | [5][14] |

| 2-thiazoline-2-thiol | MDR Staphylococcus aureus | 64 | [5][14] |

| 2-acetyl-2-thiazoline | MDR Staphylococcus aureus | 32 | [5][14] |

| Quinoline-thiazole derivative (4g) | S. aureus (ATCC 6538) | 7.81 | [15] |

| Quinoline-thiazole derivative (4m) | S. aureus (ATCC 6538) | 7.81 | [15] |

| Quinoline-thiazole derivative (4n) | S. aureus (ATCC 6538) | 62.50 | [15] |

| Quinoline-thiazole derivative (4g) | E. coli (ATCC 35218) | 7.81 | [15] |

| Quinoline-thiazole derivative (4g) | E. coli (ATCC 25922) | 3.91 | [15] |

| Quinoline-thiazole derivative (4m) | E. coli (ATCC 35218) | 7.81 | [15] |

| Quinoline-thiazole derivative (4m) | E. coli (ATCC 25922) | 7.81 | [15] |

| Quinoline-thiazole derivative (4g) | MRSA (clinical isolate) | 3.91 | [15] |

| Quinoline-thiazole derivative (4m) | MRSA (clinical isolate) | 7.81 | [15] |

| Quinoline-thiazole derivative (4b) | C. glabrata (ATCC 90030) | <0.06 | [15] |

| Quinoline-thiazole derivative (4e) | C. glabrata (ATCC 90030) | <0.06 | [15] |

| Quinoline-thiazole derivative (4f) | C. glabrata (ATCC 90030) | <0.06 | [15] |

Mechanisms of Action and Signaling Pathways

A key aspect of the medicinal chemistry of thiazolines is understanding their molecular mechanisms of action. This knowledge is crucial for rational drug design and optimization.

Apoptosis Induction

Many this compound-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some thiazolidine compounds have been shown to activate caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[10][11]

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Kinase Inhibition

This compound derivatives have also been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Several thiazolyl-pyrazoline derivatives have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] These receptors play crucial roles in tumor growth, proliferation, and angiogenesis.

Caption: Inhibition of EGFR and VEGFR-2 signaling by this compound derivatives.

This compound-Containing Drugs: The Case of Ixabepilone (B1684101)

While many approved drugs contain the related thiazole ring, a key example of a clinically used drug featuring a thiazole as part of a larger macrocyclic structure with this compound-like properties in its discovery lineage is Ixabepilone (Ixempra®). It is a semi-synthetic analog of epothilone (B1246373) B, a natural product that contains a thiazole ring.[4][9] Ixabepilone is an FDA-approved anticancer agent used for the treatment of metastatic or locally advanced breast cancer.[16]

Mechanism of Action of Ixabepilone:

Ixabepilone functions as a microtubule-stabilizing agent. It binds directly to β-tubulin subunits on microtubules, suppressing their dynamic instability.[14][16] This disruption of microtubule function leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.[11][14] Notably, ixabepilone has shown efficacy in taxane-resistant tumors, which may be attributed to its lower susceptibility to certain drug resistance mechanisms, such as overexpression of P-glycoprotein.[9][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound scaffolds.

Synthesis of 2-Aminothiazole (B372263) Derivatives

This protocol describes a general one-pot synthesis of 2-aminothiazole derivatives.

Materials:

-

Substituted acetophenone (B1666503)

-

Thiourea

-

Iodine

-

Trichloroisocyanuric acid (TCCA) (as an alternative halogen source)[17]

-

Sodium bicarbonate solution (10%)

Procedure:

-

In a suitable reaction vessel, dissolve the substituted acetophenone (1.5 mmol) and TCCA (0.5 mmol) in ethanol (3 mL).

-

Add the catalyst (e.g., Ca/4-MePy-IL@ZY-Fe3O4, 0.01 g) to the mixture.

-

Stir the reaction mixture at 80 °C for 25 minutes, monitoring the formation of the intermediate α-haloketone by thin-layer chromatography (TLC).

-

Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

-

Continue stirring at 80 °C and monitor the reaction progress by TLC until completion.

-

After the reaction is complete, cool the mixture and separate the magnetic catalyst using an external magnet.

-

Neutralize the reaction mixture by adding 10% sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminothiazole derivative.[17]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[18][19][20]

Materials:

-

Cells in culture (e.g., cancer cell lines)

-

96-well plates

-

This compound compound to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound compound in the appropriate cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37 °C, allowing the formation of formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 492 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[18][21]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[5]

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

This compound compound to be tested

-

Microorganism inoculum standardized to a specific concentration (e.g., 5 × 10⁵ CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of the this compound compound in the broth medium in the wells of a 96-well plate (e.g., from 512 µg/mL to 0.25 µg/mL).[5]

-

Add the standardized microorganism inoculum to each well.

-

Include a positive control (inoculum without the compound) and a negative control (broth medium only).

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Logical Relationships in this compound Drug Discovery

The development of new drugs based on the this compound scaffold follows a structured workflow that integrates various scientific disciplines.

Caption: A typical drug discovery workflow for this compound-based compounds.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives ensure its continued importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent this compound-based compounds, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy. The integration of computational methods with traditional synthetic and biological approaches will further accelerate the journey of this compound derivatives from laboratory curiosities to life-saving medicines.

References

- 1. Recent advances in the synthesis and utility of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism of action of ixabepilone and its interactions with the βIII-tubulin isotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 6. Recent advances in the synthesis and utility of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Action - IXEMPRA® (ixabepilone) | Official patient site [ixempra.com]

- 10. Synthesis and biological activity of novel epothilone aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Ixabepilone? [synapse.patsnap.com]

- 12. Synthesis and Activity of Epothilone D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ixempra (ixabepilone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 15. Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Ixabepilone: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer [frontiersin.org]

- 17. ptfarm.pl [ptfarm.pl]

- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Chemical Frontier of Thiazoline Analogues: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Thiazoline and its derivatives represent a burgeoning field in medicinal chemistry, holding significant promise as versatile scaffolds for novel therapeutic agents. These five-membered heterocyclic compounds, containing both sulfur and nitrogen, are integral components of numerous natural products with potent biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the core aspects of exploring the chemical space of this compound analogues, providing a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationships to empower researchers in the pursuit of next-generation therapeutics.

Synthetic Strategies for this compound Scaffolds

The synthesis of this compound analogues is a dynamic area of research, with numerous methodologies developed to access a wide array of derivatives. These methods often involve the cyclization of key precursors, with variations in catalysts, reaction conditions, and starting materials to achieve desired substitutions and stereochemistry.

Dehydrative Cyclization of Cysteine Dipeptides

A prominent method for synthesizing thiazolines involves the dehydrative cyclization of S-unprotected cysteine dipeptides. This reaction can be catalyzed by various reagents, with molybdenum(VI) complexes showing notable efficiency. Under optimized conditions, this method can proceed with minimal epimerization, preserving the stereochemical integrity of the chiral centers.[1]

Condensation Reactions

Condensation reactions are a cornerstone of this compound synthesis. One common approach is the cyclo-condensation of α-methylcysteine hydrochloride with a nitrile.[1] The reaction conditions, such as temperature and pH, are critical for achieving quantifiable yields. Another versatile method involves the reaction of diones with primary amines to form an intermediate that is subsequently refluxed with aniline (B41778) derivatives to yield the final this compound compounds.[1] Microwave-assisted condensation of aminothiol (B82208) and aryl ketonitriles offers an efficient, solvent-free alternative for the synthesis of arylated thiazolines.[1]

Multicomponent Reactions (MCRs)

Multicomponent reactions have gained traction for their efficiency and atom economy in generating molecular diversity. A one-pot, three-component reaction between carbon disulfide, a primary amine, and a differently substituted bromo acylketone under microwave irradiation provides a direct and high-yielding route to this compound analogues.[1]

Biological Activities and Therapeutic Potential

This compound analogues exhibit a broad spectrum of biological activities, making them attractive candidates for drug development across various therapeutic areas. Their mechanism of action often involves interactions with key biological targets, including enzymes and signaling pathway components.

Anticancer Activity

Numerous studies have highlighted the potent anti-tumor properties of this compound derivatives against various cancer cell lines, including HepG2 (liver carcinoma) and HCT-116 (colon carcinoma).[1] The cytotoxic effects of these compounds are often linked to their ability to induce mitochondrial depolarization and DNA fragmentation. Some this compound-pyrrolotriazinone hybrids have been shown to reduce PI3K protein levels in cancer cells, suggesting a potential mechanism of action through the inhibition of this critical cell survival pathway.[2]

Antimicrobial Activity

The this compound scaffold is a key feature in many natural and synthetic antimicrobial agents. Analogues have demonstrated promising inhibitory activity against a range of bacteria, including Salmonella sp. and Escherichia coli.[1] The structure-activity relationship studies reveal that specific substitutions on the this compound ring and associated phenyl moieties are crucial for potent antimicrobial effects.

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes. For instance, they have shown the capacity to inhibit urease, butyrylcholinesterase, and carboxylesterase.[1] Furthermore, thiazole-based modafinil (B37608) analogues have been developed as selective dopamine (B1211576) transporter (DAT) inhibitors, with potential applications in treating sleeping disorders and cocaine addiction.[3][4]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound analogues is paramount for the rational design of more potent and selective drug candidates. Key structural modifications that influence biological activity include:

-

Substitution on the this compound Ring: The nature and position of substituents on the this compound core significantly impact potency. For example, in a series of cytotoxic analogues, the inversion of a phenyl moiety flanking the this compound ring led to a notable enhancement in potency.[1]

-

Aromatic Substituents: The presence and nature of substituents on aryl rings attached to the this compound scaffold play a critical role. Electron-withdrawing and electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

-

Stereochemistry: As with many biologically active molecules, the stereochemistry of chiral centers within this compound analogues can have a profound effect on their activity and selectivity.

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound and closely related thiazole (B1198619) analogues, highlighting their biological activities.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 123g | A-549 | 22.58 | [5] |

| 123g | Bcap-37 | 19.41 | [5] |

| 221c | HepG2, HCT-116 | Significant Effect | [1] |

| 223b | HepG2, HCT-116 | Significant Effect | [1] |

| 100a | MCF7 | 20.6 µM | [6] |

| 100b | MCF7 | 25.5 µM | [6] |

Table 1: Anticancer Activity of this compound and Thiazole Analogues

| Compound ID | Target | IC50 (µM) | Reference |

| 12a | DAT | 6.7 ± 1.4 | [3] |

| 12k | SERT | 201 ± 79 | [3] |

| 24h | SERT | 221 ± 13 | [3] |

| 24 | bCA-II | 14.68 (Ki = 9.64 ± 0.007) | [7] |

Table 2: Enzyme Inhibitory Activity of Thiazole Analogues

Experimental Protocols

General Synthesis of Thiazolines via Dehydrative Cyclization

-

Starting Material: S-unprotected cysteine dipeptide.

-

Catalyst: Molybdenum(VI) complex.

-

Procedure: The cysteine dipeptide is dissolved in a suitable solvent, and the molybdenum(VI) catalyst is added. The reaction mixture is stirred under optimized conditions (e.g., specific temperature and time) to facilitate dehydrative cyclization.

-

Work-up and Purification: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired this compound derivative.[1]

Microwave-Assisted Synthesis of Arylated Thiazolines

-

Starting Materials: Aminothiol and aryl ketonitriles.[1]

-

Procedure: Equimolar amounts of the aminothiol and the respective aryl ketonitrile are mixed without a solvent in a microwave-safe vessel. The mixture is subjected to microwave irradiation at a specific power and for a set duration to facilitate the condensation reaction.

-

Work-up and Purification: After cooling, the reaction mixture is purified directly, often by recrystallization or column chromatography, to afford the pure arylated this compound product.[1]

Visualizing the Landscape: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the exploration of the this compound chemical space.

Figure 1: General synthetic workflows for this compound analogues.

Figure 2: Potential anticancer signaling pathways targeted by this compound analogues.

Conclusion

The chemical space of this compound analogues offers a rich and fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the this compound scaffold, coupled with its diverse biological activities, positions it as a privileged structure in medicinal chemistry. A thorough understanding of the synthetic methodologies, a systematic evaluation of biological activity, and a deep appreciation of the structure-activity relationships are essential for successfully navigating this promising chemical landscape. This guide provides a foundational framework for researchers to build upon, fostering innovation in the development of next-generation drugs targeting a wide range of human diseases.

References

- 1. Recent advances in the synthesis and utility of this compound and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 2. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis and utility of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

- 7. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Thiazoline Derivatives: A Comprehensive Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These five-membered ring structures, containing both sulfur and nitrogen atoms, serve as crucial scaffolds in numerous natural products and synthetic molecules, demonstrating remarkable therapeutic versatility.[1][2] Extensive research has highlighted their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, making them promising candidates for drug discovery and development.[2][3] This in-depth technical guide provides a comprehensive overview of the therapeutic applications of this compound derivatives, focusing on their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols for key assays are provided to facilitate further research and development in this exciting field.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that regulate cell proliferation, survival, and metastasis.[4]

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A significant number of this compound derivatives exert their anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting tumor growth and survival.[5] this compound-based compounds have been shown to inhibit key kinases within this cascade, such as PI3K and mTOR, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[4][5]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

fundamental reactivity of the thiazoline ring

An In-depth Technical Guide to the Fundamental Reactivity of the Thiazoline Ring

Introduction

Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring.[1] Specifically, they are dihydrothiazoles, with three common isomers (2-thiazoline, 3-thiazoline, and 4-thiazoline) depending on the position of the double bond; 2-thiazoline is the most prevalent.[1] This ring system is a crucial scaffold in numerous natural products, including curacin A, largazole, and the bioluminescent molecule firefly luciferin.[1][2][3] Its derivatives are significant in medicinal chemistry, exhibiting a wide range of biological activities, including anti-HIV, anticancer, and antibiotic properties.[3][4][5] The unique electronic properties conferred by the sulfur and nitrogen heteroatoms make the this compound ring a versatile participant in a variety of chemical transformations. This guide provides a detailed exploration of its core reactivity for researchers and professionals in drug development.

Core Reactivity and Electronic Structure

The reactivity of the this compound ring is governed by the interplay of its constituent atoms. The structure possesses two key nucleophilic centers: the lone pair of electrons on the nitrogen atom and the sulfur atom.[3] Conversely, the carbon atom of the imine (C=N) bond serves as an electrophilic center.[3] This duality allows thiazolines to react with a wide range of electrophiles and nucleophiles.

Furthermore, the proton at the C2 position of the thiazole (B1198619) ring (the fully aromatic analog) is acidic and can be removed by strong bases.[6][7] While less pronounced in the dihydro- (this compound) system, the protons on the carbon adjacent to the sulfur and nitrogen atoms can exhibit enhanced acidity, enabling deprotonation and subsequent functionalization.

Key Reactions and Methodologies

The this compound ring can undergo a variety of transformations, including ring-opening, cycloaddition, oxidation, and reduction.

Synthesis of the this compound Ring

The most common route to 2-thiazolines is the cyclocondensation of β-amino thiols (e.g., cysteamine) with various carbonyl-containing compounds or their equivalents.[1][8]

Table 1: Representative Syntheses of 2-Thiazoline Derivatives

| Starting Materials | Reagents & Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| β-amino thiol, Aryl Ketonitrile | Microwave irradiation, solvent-free | 2-Aryl-thiazoline | High | [3][8] |

| L-cysteine, Aryl Nitrile | NaHCO₃/NaOH buffer, aqueous alcohol | (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acid | Good | [9] |

| Alkene, Thioamide | 1. LiBr, Urea-H₂O₂; 2. Thioamide (one-pot) | Substituted this compound | Good | [10] |

| Thioamide, Ethyl 4-bromocrotonate | Sodium acetate, HFIP | this compound derivative | 68-90 |[11][12] |

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-Thiazolines [3][8]

This protocol is a representative example based on the solvent-free synthesis from aminothiols and aryl ketonitriles.

-

Preparation: In a microwave-safe vessel, combine the aminothiol (B82208) (1.0 eq) and the aryl ketonitrile (1.0 eq).

-

Reaction: Seal the vessel and subject the mixture to microwave irradiation. Optimal power and time are determined by monitoring the reaction (e.g., 120°C for 10-20 minutes).

-

Work-up: After cooling, the crude product is typically purified by column chromatography on silica (B1680970) gel.

-

Mechanism: The proposed mechanism involves an initial nucleophilic attack by the thiol on the nitrile, followed by elimination of water to form an acrylonitrile (B1666552) derivative. An intramolecular conjugate addition of the amino group then occurs, leading to the this compound ring after the elimination of acetonitrile.[3][8]

Ring-Opening Reactions

The this compound ring can be opened under various conditions, making it a useful synthetic intermediate. For instance, thiazolines can serve as masked aldehydes, which are revealed after reduction and hydrolysis.[8] Another strategy involves S-alkylation, which activates the ring for opening.[13][14]

Table 2: Examples of this compound Ring-Opening Reactions

| This compound Substrate | Reagents & Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-substituted this compound | 1. Reduction (e.g., NaBH₄); 2. Hydrolysis | Aldehyde | - | [8] |

| This compound fused 2-pyridone | Alkyl halide, Cs₂CO₃ | N-alkenyl functionalized 2-pyridone | - | [13][14] |

| 2-substituted this compound | Oxone® or MCPBA | Ring-opened disulfides or sulfonic acids | - |[15] |

Experimental Protocol: S-Alkylation Induced Ring Opening of Thiazolino-2-Pyridones [13][14]

This protocol is based on the reaction of fused this compound systems with alkyl halides.

-

Preparation: To a solution of the this compound-fused 2-pyridone (1.0 eq) in a suitable solvent (e.g., DMF), add cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Reaction: Add the alkyl halide (e.g., propargyl bromide, 1.5 eq) to the mixture and stir at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography.

Cycloaddition Reactions

The C=N double bond of the this compound ring can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition of thiazolium azomethine ylides with alkynes to form pyrrolo[2,1-b]thiazoles.[16] Tandem reactions involving in-situ generated allenes can also lead to [2+2] cycloadditions.[13][14]

Table 3: Cycloaddition Reactions Involving Thiazolines

| Reaction Type | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Thiazolium azomethine ylide, Acetylene derivative | Base (e.g., Et₃N) | Pyrrolo[2,1-b]thiazole | [16] |

| Tandem Ring Opening/[2+2] Cycloaddition | Thiazolino-2-pyridone, Propargyl bromide | Cs₂CO₃ | Cyclobutane fused thiazolino-2-pyridone | [13][14] |

| [3+2] Cycloaddition | this compound–Cu(II) complex, Alkyl halide, Sodium azide, Alkyne | Catalytic | Triazole derivative |[2] |

Oxidation and Reduction

The this compound ring exists in a dihydro state relative to its aromatic counterpart, thiazole. This allows for both oxidation and reduction reactions.

-

Oxidation to Thiazoles: Thiazolines can be oxidized to the corresponding aromatic thiazoles using various reagents, including sulfur or potassium permanganate (B83412) (KMnO₄).[8][15] This is a key transformation, as thiazoles are also a critical scaffold in medicinal chemistry.[7][17]

-

Reduction to Thiazolidines: The imine bond can be reduced to an amine, yielding the fully saturated thiazolidine (B150603) ring.[8] This reaction is often the first step in using thiazolines as masked aldehydes.

Applications in Drug Development

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to interact with various biological targets.[18]

-

Conformational Constraint: The ring structure imparts conformational stability to molecules, which can be crucial for binding to proteins, RNA, or DNA.[3]

-

Bioisosteric Replacement: Thiazolines can act as bioisosteres for other chemical groups, such as amides, to improve pharmacokinetic properties.

-

Synthetic Building Blocks: The diverse reactivity of the this compound ring makes it a versatile building block for constructing more complex drug candidates.[2][18] Its ability to be converted into thiazoles or opened to reveal other functionalities adds to its synthetic utility.[8][15]

Conclusion

The is characterized by its dual nucleophilic (N, S) and electrophilic (C=N) nature. This allows for a rich chemistry involving ring formation, ring opening, cycloadditions, and redox transformations. A thorough understanding of these reaction pathways is essential for leveraging the this compound scaffold in the synthesis of complex natural products and the rational design of novel therapeutic agents. The methodologies outlined in this guide provide a foundation for researchers to explore and exploit the synthetic potential of this important heterocyclic system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis and utility of this compound and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 3. Recent advances in the synthesis and utility of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis and utility of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound synthesis [organic-chemistry.org]

- 10. One-Pot this compound Synthesis - ChemistryViews [chemistryviews.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiazole - Wikipedia [en.wikipedia.org]

- 18. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [horkruks.ump.edu.pl]

The Architectural Blueprint of Nature: A Technical Guide to the Biosynthesis of Thiazoline Moieties

For Researchers, Scientists, and Drug Development Professionals

Thiazoline and its oxidized counterpart, thiazole, are privileged heterocyclic scaffolds found in a vast array of natural products with potent biological activities, including antimicrobial, anticancer, and anti-HIV properties.[1][2] These five-membered rings are key structural components in pharmaceutically important molecules like microcin (B1172335) B17, thiangazole, and the cyanobactins.[1][3][4] Understanding the intricate enzymatic machinery that nature employs to forge these moieties is paramount for harnessing these pathways for synthetic biology, drug discovery, and the generation of novel bioactive compounds. This technical guide provides an in-depth exploration of the core biosynthetic pathways, enzymatic mechanisms, quantitative data, and experimental protocols central to the formation of this compound rings in natural products.

Core Biosynthetic Paradigm: The RiPPs Pathway

The majority of this compound-containing natural products originate from a class of compounds known as Ribosomally synthesized and Post-translationally modified Peptides (RiPPs).[3][5] This biosynthetic strategy utilizes the cell's ribosomal machinery to produce a linear precursor peptide, which then undergoes extensive enzymatic tailoring to yield the final complex product. A prominent family within this class is the Thiazole/Oxazole-Modified Microcins (TOMMs).[3][5][6][7]

The overall pathway can be summarized in four key stages:

-

Ribosomal Synthesis of Precursor Peptide: A gene (often denoted as the 'E' gene in cyanobactin systems) is transcribed and translated to produce a precursor peptide.[6] This peptide consists of two critical regions: an N-terminal "leader peptide," which acts as a recognition handle for the modifying enzymes, and a C-terminal "core peptide," which is the sequence that will be modified to become the final natural product.[4][6]

-

Enzymatic Modification (Heterocyclization): The precursor peptide is intercepted by a cascade of modifying enzymes. The hallmark modification is the formation of azoline rings. For thiazolines, a dedicated enzymatic complex recognizes specific cysteine residues within the core peptide and catalyzes their transformation.

-

Further Tailoring and Leader Peptide Cleavage: Following heterocyclization, the peptide may undergo further modifications, such as oxidation of thiazolines to thiazoles, macrocyclization, and prenylation. Subsequently, proteases cleave the leader peptide, releasing the mature, bioactive core.[8]

-

Export: The final natural product is exported from the cell.

The Enzymology of this compound Formation

The conversion of a cysteine residue into a this compound ring is a remarkable biochemical transformation that effectively alters the peptide backbone. This reaction is primarily catalyzed by an ATP-dependent cyclodehydratase complex, often composed of multiple proteins (referred to as C and D proteins in some systems) that belong to the YcaO superfamily of enzymes.[6][7][9][10]

The catalytic mechanism proceeds through a conserved, ATP-dependent pathway:[2][10][11]

-

Substrate Recognition: The leader peptide of the precursor substrate docks with the enzymatic complex, positioning the core peptide within the active site.

-

Backbone Amide Activation: The enzyme utilizes ATP to phosphorylate the carbonyl oxygen of the peptide bond immediately upstream of the target cysteine residue. This creates a highly reactive acyl-phosphate intermediate.[11][12]

-

Nucleophilic Attack: The thiol group of the cysteine side chain performs a nucleophilic attack on the now-activated carbonyl carbon.

-

Cyclization and Dehydration: This attack forms a five-membered thiohemiaminal intermediate. The subsequent elimination of the phosphate (B84403) group and a proton results in the dehydration and formation of the stable this compound ring.

This process is often followed by a two-electron oxidation step, catalyzed by a separate FMN-dependent dehydrogenase (often the 'B' protein), to convert the this compound into a thiazole.[7]

Quantitative Data on this compound-Containing Compounds

While precise kinetic parameters (Km, kcat) for many individual RiPP biosynthetic enzymes are not widely reported in the literature, the biological activity of the final natural products is extensively documented.[13][14][15] This data is crucial for drug development professionals assessing the therapeutic potential of these compounds. The following table summarizes representative bioactivity data for several thiazole/thiazoline-containing molecules.

| Compound/Derivative | Target Organism/Cell Line | Bioactivity Metric | Measured Value | Reference |

| This compound Analogue 252a | E. coli | MIC | 25 µg/mL | [16] |

| Morpholine-Thiazole 24 | Bovine Carbonic Anhydrase-II | IC50 | 14.12 µM | [17] |

| Morpholine-Thiazole 24 | Bovine Carbonic Anhydrase-II | Ki | 9.64 µM | [17] |

| This compound Derivative 2c | Salmonella sp. | Inhibition Zone | 15 mm | [18] |

| This compound Derivative 5b | Salmonella sp. | Inhibition Zone | 14 mm | [18] |

| This compound Derivative 2c | HCT-116 (Human Colorectal Carcinoma) | IC50 | 7.9 µg/mL | [18] |